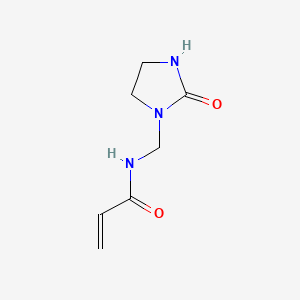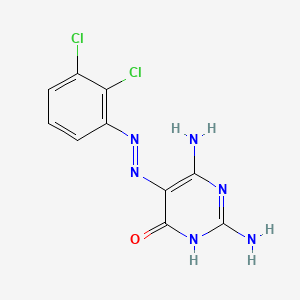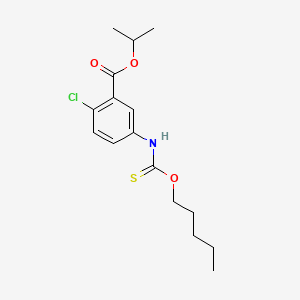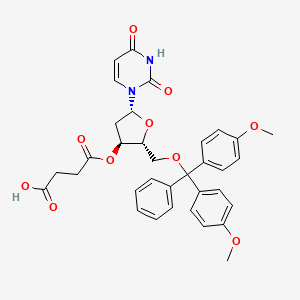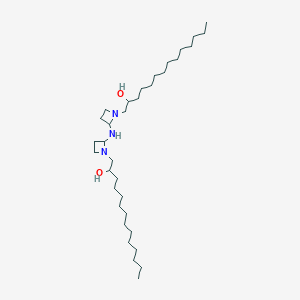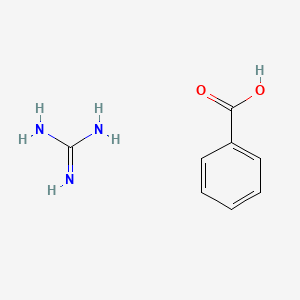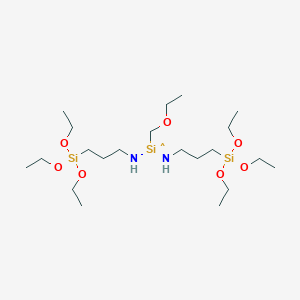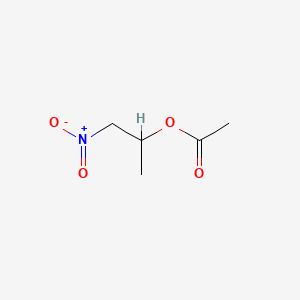
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of ethyl, isopropyl, and methyl groups in the structure can influence the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: To form the cyclohexene ring.
Selective Alkylation: Using specific catalysts to introduce the desired substituents.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexane ring and a ketone group.
2,6-Diisopropylphenol: Similar in having isopropyl groups but with a phenol structure.
5-Methylcyclohex-2-en-1-one: Similar but lacks the ethyl and isopropyl groups.
Uniqueness
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.
Propiedades
Número CAS |
97659-28-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-2,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h8,10-11,13H,7,9H2,1-6H3 |
Clave InChI |
APXJDWRZHXGCPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC=C(C(=O)C1C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



